

# 1-Methyl-4-oxocyclohexane-1-carbonitrile molecular structure

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## Compound of Interest

Compound Name: 1-Methyl-4-oxocyclohexane-1-carbonitrile

Cat. No.: B180417

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## Introduction: Strategic Importance in Medicinal Chemistry

**1-Methyl-4-oxocyclohexane-1-carbonitrile** (CAS No. 121955-82-6) is a bifunctional molecule featuring a ketone, a quaternary nitrile, and a rigid cyclohexane scaffold.<sup>[1]</sup> While seemingly simple, this combination of features makes it a highly valuable component in the synthesis of complex, biologically active molecules. Its primary role in the field is as a "Protein Degradation Building Block," specifically for the construction of PROTACs.<sup>[1]</sup>

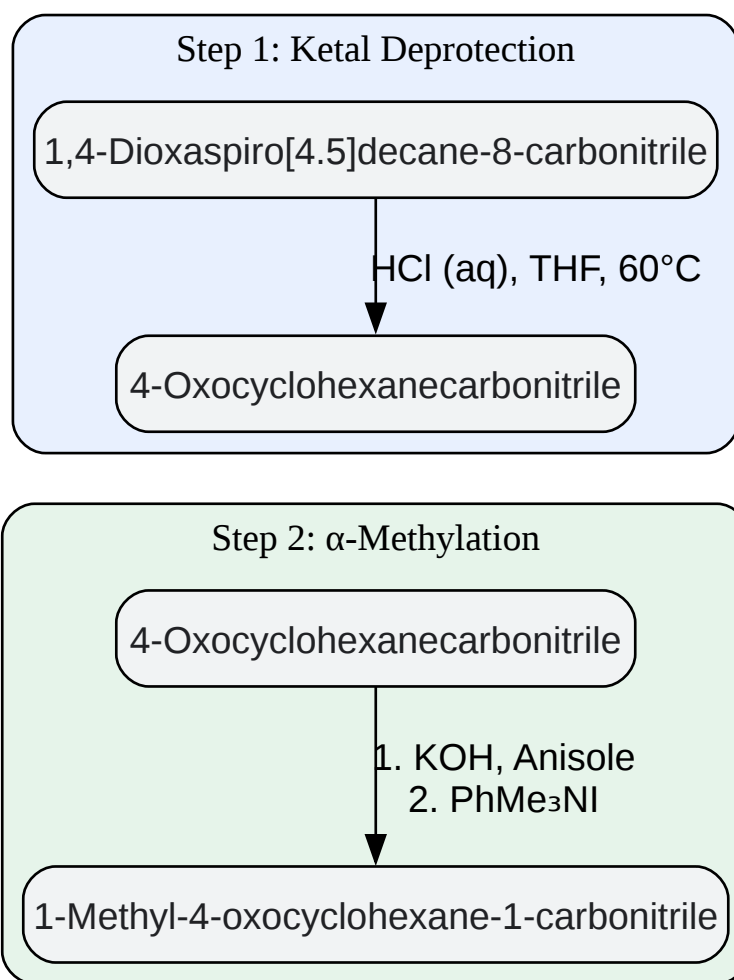
PROTACs are innovative therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.<sup>[2]</sup> The success of a PROTAC is critically dependent on the geometry of the ternary complex it forms with the target protein and an E3 ligase. The linker connecting the two ends of the PROTAC is therefore not merely a spacer but a key determinant of efficacy. The rigid, non-planar structure of the cyclohexane ring in **1-methyl-4-oxocyclohexane-1-carbonitrile** provides a conformationally constrained element for linker design, which can help to pre-organize the molecule into a bioactive conformation and improve pharmacokinetic properties.<sup>[3]</sup>

Table 1: Physicochemical Properties of **1-Methyl-4-oxocyclohexane-1-carbonitrile**

Property	Value	Source
CAS Number	121955-82-6	[1]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO	[1]
Molecular Weight	137.18 g/mol	[1]
Appearance	Predicted: Colorless oil or low-melting solid	-
Purity	Commercially available at ≥97%	[1]

## Synthesis and Mechanistic Rationale

The synthesis of **1-methyl-4-oxocyclohexane-1-carbonitrile** is a two-step process starting from the commercially available 1,4-dioxaspiro[4.5]decane-8-carbonitrile. This strategy involves the deprotection of a ketal-protected precursor to reveal the ketone, followed by a selective  $\alpha$ -methylation.



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**Figure 1:** Overall synthesis workflow from protected precursor.

## Step 1: Synthesis of the Precursor, 4-Oxocyclohexanecarbonitrile

The first step is the acid-catalyzed hydrolysis of the ethylene glycol ketal of the starting material. This is a standard and robust reaction to deprotect a ketone.

Experimental Protocol:

- To a 5000 mL three-necked flask, add 200.6 g (1.2 mol) of 1,4-dioxaspiro[4.5]decane-8-carbonitrile, 72 g (1.2 mol) of boric acid, 2000 mL of water, and an appropriate amount of hydrochloric acid.

- Add 1000 mL of tetrahydrofuran (THF) and an additional 500 mL of water to the flask.
- Heat the mixture to 60°C with stirring. The reaction progress should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
- Once the reaction is complete (typically when <2% of the starting material remains), cool the mixture to room temperature.
- Extract the aqueous mixture with dichloromethane (3 x 500 mL).
- Combine the organic layers and remove the solvent by distillation under reduced pressure.
- The crude product is then purified by vacuum distillation (e.g., at 100°C and 2 mmHg) to yield 4-oxocyclohexanecarbonitrile as a clear, colorless oil.

#### Causality and Self-Validation:

- Choice of Acid: Hydrochloric acid is a strong, non-oxidizing acid, ideal for ketal hydrolysis without promoting side reactions.
- Use of THF: THF serves as a co-solvent to ensure miscibility between the aqueous acid and the organic starting material, thereby increasing the reaction rate.
- Boric Acid: While not strictly necessary for the hydrolysis itself, boric acid can act as a mild Lewis acid catalyst and buffer.
- Validation: The purity of the intermediate should be confirmed by GC (e.g., >98%) and its structure verified by  $^1\text{H}$  NMR and IR spectroscopy before proceeding to the next step. The IR spectrum should show a strong carbonyl ( $\text{C}=\text{O}$ ) stretch around  $1715\text{ cm}^{-1}$  and the disappearance of the C-O stretches associated with the ketal.

## Step 2: $\alpha$ -Methylation to Yield 1-Methyl-4-oxocyclohexane-1-carbonitrile

This step involves the selective methylation of the carbon atom that is alpha to both the ketone and the nitrile group. This is achieved by forming the enolate of the ketone and then quenching it with a methylating agent.

## Experimental Protocol:

- In an 8 mL glass vial equipped with a magnetic stirring bar, charge 100 mg of 4-oxocyclohexanecarbonitrile (1 equiv) and potassium hydroxide (KOH, 2 equiv).
- Seal the vial with a septum screw cap. Evacuate and backfill with argon three times.
- Add 2 mL of anisole (as solvent) via syringe.
- Add phenyl trimethylammonium iodide (PhMe<sub>3</sub>NI, 2 equiv) as the methylating agent.
- Stir the reaction mixture vigorously at a controlled temperature (optimization may be required, e.g., starting at room temperature and gently heating if necessary). Monitor the reaction by TLC or LC-MS.
- Upon completion, quench the reaction with a mild acidic workup (e.g., dilute HCl) to neutralize the base and protonate any remaining enolate. This also converts the N,N-dimethylaniline byproduct into its water-soluble salt.
- Extract the product into an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product should be purified by flash column chromatography on silica gel.

## Causality and Self-Validation:

- Choice of Base: KOH is a strong base capable of deprotonating the  $\alpha$ -carbon. The protons alpha to the ketone are significantly more acidic ( $pK_a \approx 19$ -20 in DMSO) than those alpha to a nitrile ( $pK_a \approx 30$  in DMSO), ensuring selective enolate formation at the desired position.
- Choice of Methylating Agent: Phenyl trimethylammonium iodide is a safe and easy-to-handle solid methylating agent. It avoids the use of more hazardous reagents like methyl iodide or dimethyl sulfate. The byproduct, N,N-dimethylaniline, is easily removed by an acidic wash.
- Solvent: Anisole is a relatively high-boiling, non-protic solvent suitable for this type of reaction.

- Validation: The final product's identity and purity must be confirmed through comprehensive spectroscopic analysis ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry) as detailed in the following section.

## Molecular Structure Elucidation

As experimental spectra for **1-methyl-4-oxocyclohexane-1-carbonitrile** are not widely available in the public domain, this section provides a detailed analysis based on predicted spectroscopic data, grounded in established principles of organic spectroscopy.

C1	C2,6	C3,5	C4	CH <sub>3</sub>	CN
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**Figure 2:** Structure of **1-Methyl-4-oxocyclohexane-1-carbonitrile** with key positions labeled for NMR analysis.

### $^1\text{H}$ NMR Spectroscopy (Predicted, 400 MHz, $\text{CDCl}_3$ )

The  $^1\text{H}$  NMR spectrum is expected to show four distinct signals corresponding to the methyl group and the three sets of inequivalent methylene protons on the cyclohexane ring.

- $\delta \sim 1.5$  ppm (Singlet, 3H): This signal corresponds to the protons of the methyl group at the C1 position. It is a singlet because there are no adjacent protons.
- $\delta \sim 2.0$ -2.2 ppm (Multiplet, 4H): This complex multiplet arises from the four protons at the C2 and C6 positions, which are alpha to the nitrile group.
- $\delta \sim 2.4$ -2.6 ppm (Multiplet, 4H): This downfield multiplet corresponds to the four protons at the C3 and C5 positions, which are alpha to the carbonyl group. The electron-withdrawing effect of the ketone deshields these protons more than those at C2/C6.

### $^{13}\text{C}$ NMR Spectroscopy (Predicted, 100 MHz, $\text{CDCl}_3$ )

The  $^{13}\text{C}$  NMR spectrum is expected to show six signals, corresponding to the six unique carbon environments in the molecule.

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts

Carbon Atom(s)	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale
C=O (C4)	~208	Typical for a cyclohexanone carbonyl carbon.
C $\equiv$ N	~122	Characteristic chemical shift for a nitrile carbon.
C3, C5	~38	Methylene carbons alpha to the carbonyl group.
C2, C6	~35	Methylene carbons adjacent to the quaternary carbon.
C1	~40	Quaternary carbon, deshielded by the attached nitrile and methyl groups.
-CH <sub>3</sub>	~25	Methyl carbon attached to the quaternary center.

## Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.

- $\sim 2240\text{ cm}^{-1}$  (Medium, Sharp): This absorption is characteristic of a C $\equiv$ N (nitrile) stretch. Because the nitrile is on a quaternary carbon, the intensity may be weaker than for a nitrile with an alpha-proton.
- $\sim 1715\text{ cm}^{-1}$  (Strong, Sharp): This is a strong absorption characteristic of a C=O (ketone) stretch in a six-membered ring.
- $\sim 2950\text{-}2850\text{ cm}^{-1}$  (Medium-Strong): These bands correspond to the C-H stretching of the methyl and methylene groups.

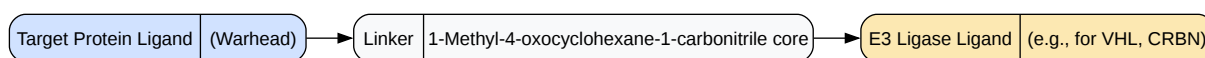
## Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak and characteristic fragmentation patterns.

- Molecular Ion ( $M^+$ ): A peak at  $m/z = 137$ , corresponding to the molecular weight of the compound  $[C_8H_{11}NO]^+$ .
- Key Fragments: Fragmentation would likely involve  $\alpha$ -cleavage adjacent to the carbonyl group and loss of the nitrile or methyl group. Common fragments might include  $m/z = 122$  ( $[M-CH_3]^+$ ),  $m/z = 111$  ( $[M-CN]^+$ ), and fragments resulting from cleavage of the cyclohexane ring.

## Application as a Rigid Linker in PROTACs

The structural features of **1-methyl-4-oxocyclohexane-1-carbonitrile** make it an excellent building block for PROTAC linkers.



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**Figure 3:** Conceptual role of the molecule as a rigid core within a PROTAC linker.

The ketone and nitrile functional groups provide two orthogonal points for chemical modification, allowing for the attachment of the "warhead" (which binds the target protein) and the "anchor" (which binds the E3 ligase). For example, the ketone can be converted to an amine via reductive amination, or to a hydroxyl group via reduction, providing a nucleophilic handle for linker attachment. The nitrile can be reduced to a primary amine or hydrolyzed to a carboxylic acid, offering another point of attachment with different chemical properties.

The most significant contribution of this building block is the rigid cyclohexane core. Flexible linkers (like long alkyl or PEG chains) can adopt many conformations, some of which may not be conducive to forming a stable and productive ternary complex. By incorporating a rigid scaffold like **1-methyl-4-oxocyclohexane-1-carbonitrile**, medicinal chemists can exert greater control over the linker's three-dimensional structure. This can:



- Reduce the entropic penalty of forming the ternary complex, potentially increasing binding affinity and degradation efficiency.
- Improve cell permeability and metabolic stability by reducing the flexibility and polar surface area of the PROTAC molecule.
- Provide defined exit vectors for the rest of the linker, allowing for more precise and predictable positioning of the two binding ligands.

## Safety and Handling

As a laboratory chemical, **1-methyl-4-oxocyclohexane-1-carbonitrile** should be handled with appropriate care.

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
- Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.
- Storage: Store in a tightly sealed container in a cool, dry place.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

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